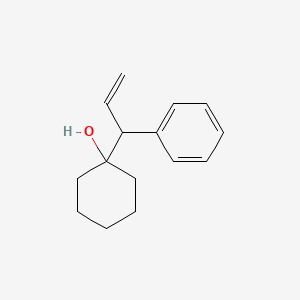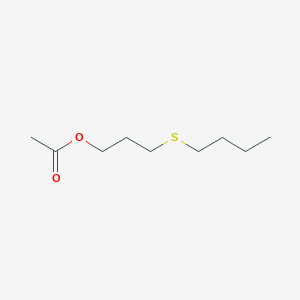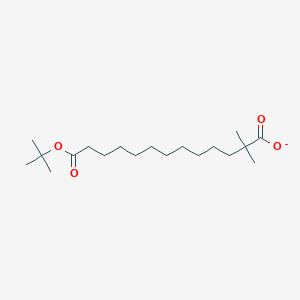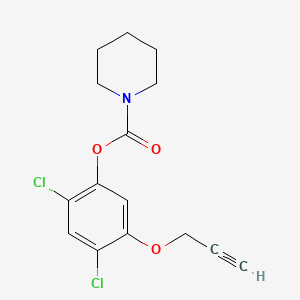
6-Amino-1,4-dihydroquinoxaline-2,3-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an amino group at the 6th position and two sulfur atoms at the 2nd and 3rd positions of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-Amino-3-nitrophenol with sulfur-containing reagents to form the desired quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,4-dihydroquinoxaline-2,3-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a hydroxy group instead of an amino group.
Quinoxaline-2,3-dione: Lacks the amino group and dithione moiety, serving as a simpler analog.
Uniqueness
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is unique due to the presence of both an amino group and a dithione moiety, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
80202-78-4 |
|---|---|
Fórmula molecular |
C8H7N3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
6-amino-1,4-dihydroquinoxaline-2,3-dithione |
InChI |
InChI=1S/C8H7N3S2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) |
Clave InChI |
HFZBOCDQDVYYBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=S)C(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)











![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)

